molecular formula C23H21NO5 B14421566 Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate CAS No. 81401-68-5

Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate

Cat. No.: B14421566
CAS No.: 81401-68-5
M. Wt: 391.4 g/mol
InChI Key: IXWQAOOMSPFEKB-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate is an organic compound with a complex structure that includes benzamido and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives followed by amidation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate: This compound has an additional methoxy group, which may alter its chemical and biological properties.

    Ethyl 3-benzamido-4-(2-chlorophenoxy)benzoate: This compound has a chlorine atom instead of a methoxy group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

81401-68-5

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 3-benzamido-4-(2-methoxyphenoxy)benzoate

InChI

InChI=1S/C23H21NO5/c1-3-28-23(26)17-13-14-19(29-21-12-8-7-11-20(21)27-2)18(15-17)24-22(25)16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H,24,25)

InChI Key

IXWQAOOMSPFEKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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